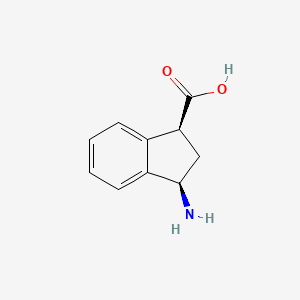
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the enantioselective hydrogenation of indene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the hydrogenation of indene-1-carboxylic acid in the presence of a chiral rhodium catalyst can yield the desired (1S,3R) enantiomer .
Industrial Production Methods
Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amino alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,3-dione, while reduction can produce 3-amino-2,3-dihydro-1H-indene-1-methanol.
科学的研究の応用
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules and as a ligand in asymmetric catalysis.
Biology: This compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters and its ability to interact with biological receptors.
作用機序
The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses .
類似化合物との比較
Similar Compounds
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester: This compound is a methyl ester derivative with similar chemical properties but different solubility and reactivity.
This compound hydrochloride: The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
Uniqueness
This compound is unique due to its specific chiral configuration and bicyclic structure, which confer distinct chemical and biological properties. Its ability to serve as a versatile building block in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
生物活性
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a chiral amino acid derivative, has garnered attention due to its unique bicyclic structure and potential biological activities. This compound is noted for its applications in medicinal chemistry and as a chiral building block in organic synthesis. Understanding its biological activity is crucial for its application in drug development and biochemical research.
- Molecular Formula : C10H11NO2
- Molar Mass : 177.20 g/mol
- CAS Number : 168903-03-5
- Density : 1.280 g/cm³
- pKa : 3.78 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molar Mass | 177.20 g/mol |
| Density | 1.280 g/cm³ |
| pKa | 3.78 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can function as an agonist or antagonist , modulating the activity of enzymes and receptors involved in neurotransmission and metabolic pathways. For instance, its structural similarity to certain neurotransmitters suggests that it may influence signal transduction processes .
Biological Applications
-
Neurotransmitter Interaction :
- The compound's ability to mimic neurotransmitters positions it as a candidate for studying neurological pathways and developing drugs targeting central nervous system disorders.
-
Enzyme Substrate Studies :
- It serves as a probe for investigating enzyme-substrate interactions, which is pivotal in drug design and understanding metabolic pathways.
-
Potential Therapeutic Uses :
- Due to its structural characteristics, it has potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
Case Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
- Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in rodent models, indicating potential therapeutic benefits in mood disorders .
- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves enantioselective hydrogenation processes using chiral catalysts. This method not only ensures high enantioselectivity but also enhances the yield of the desired enantiomer.
Synthetic Route Overview
| Step | Description |
|---|---|
| Enantioselective Hydrogenation | Utilizes chiral rhodium catalysts for selective synthesis |
| Oxidation | Converts the compound into ketones or carboxylic acids |
| Reduction | Produces amino alcohols or hydrocarbons |
特性
CAS番号 |
168903-03-5 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 |
InChIキー |
BZZOSWZYMHVVBT-BDAKNGLRSA-N |
SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
異性体SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O |
正規SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















